4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by a pyrimidine ring substituted with a but-3-yn-2-ylamino group and a carboxylic acid functionality. The molecular formula for this compound is , with a molecular weight of 205.21 g/mol. Its IUPAC name is 2-(but-3-yn-2-ylamino)-4-methylpyrimidine-5-carboxylic acid, and it has various applications in scientific research, particularly in medicinal chemistry and biochemistry.
The synthesis of 4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid typically involves several steps of organic reactions:
In an industrial context, large-scale batch reactions are optimized for high yield and purity. Automated reactors and continuous flow systems are commonly employed to enhance efficiency. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are utilized to ensure the quality of the final product.
The compound features a pyrimidine ring with specific substituents that define its chemical behavior:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 2-(but-3-yn-2-ylamino)-4-methylpyrimidine-5-carboxylic acid |
| InChI | InChI=1S/C10H11N3O2/c1... |
| InChI Key | JCSGEMMUYKEYNC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NC=C1C(=O)O)NC(C)C#C |
The compound can undergo various chemical reactions:
The specific reaction conditions, such as temperature, pressure, and catalyst presence, significantly affect the outcome and efficiency of these reactions.
The mechanism of action for 4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid involves its interaction with molecular targets like enzymes or receptors. The compound may act as an inhibitor or activator, influencing biochemical pathways:
The compound is typically a solid at room temperature with specific melting and boiling points that depend on purity and environmental conditions.
Key chemical properties include:
These properties are essential for understanding its behavior in different chemical environments and applications .
4-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-5-carboxylic acid has diverse applications in scientific research:
This compound's unique structure and properties make it a valuable asset in various fields of research and development, highlighting its significance in contemporary scientific studies.
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8